Benzyl-Polyethylene Glycol 8-p-toluenesulfonate is a derivative of polyethylene glycol, specifically featuring eight ethylene glycol units. This compound is classified as a heterobifunctional oligomer, which means it possesses two distinct reactive functional groups that allow for further chemical modifications. Benzyl-Polyethylene Glycol 8-p-toluenesulfonate is primarily used in bioconjugation applications, where its ability to react with various biomolecules facilitates the development of targeted drug delivery systems and other biomedical applications.
Benzyl-Polyethylene Glycol 8-p-toluenesulfonate is derived from polyethylene glycol through a series of chemical reactions that introduce both benzyl and p-toluenesulfonate functional groups. It falls under the category of polyethylene glycol derivatives, which are known for their biocompatibility and versatility in chemical modifications. The classification of this compound as a heterobifunctional reagent makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.
The synthesis of Benzyl-Polyethylene Glycol 8-p-toluenesulfonate can be achieved through several methods, with one notable approach being the chromatography-free synthesis. This method allows for the efficient production of monodisperse oligomers without the need for extensive purification steps, thus reducing costs and time associated with traditional synthesis methods.
Benzyl-Polyethylene Glycol 8-p-toluenesulfonate consists of a linear chain of eight ethylene glycol units terminated by a benzyl group at one end and a p-toluenesulfonate group at the other. This structure imparts unique physical and chemical properties that facilitate its application in various fields.
The molecular formula can be represented as , with a molecular weight of approximately 414.57 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
Benzyl-Polyethylene Glycol 8-p-toluenesulfonate participates in various chemical reactions due to its functional groups:
The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. For example, using mild bases such as sodium hydride can help facilitate selective reactions without excessive degradation of the PEG backbone .
The mechanism by which Benzyl-Polyethylene Glycol 8-p-toluenesulfonate functions involves its ability to form stable conjugates with various biomolecules, enhancing their solubility and stability in biological environments. The benzyl group provides hydrophobic interactions that can improve cellular uptake, while the polyethylene glycol chain reduces immunogenicity and prolongs circulation time in vivo.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels and identify any impurities that may arise during synthesis .
Benzyl-Polyethylene Glycol 8-p-toluenesulfonate finds extensive use in scientific research and biomedical applications:
PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven pharmacology to event-driven targeted protein degradation. These heterobifunctional molecules consist of three elements: a target protein ligand, an E3 ubiquitin ligase recruiter, and a chemical linker that spatially coordinates the ternary complex. Upon formation of the POI:PROTAC:E3 ligase complex, the target protein undergoes polyubiquitination and subsequent proteasomal degradation. This catalytic mechanism enables substoichiometric activity, allowing a single PROTAC molecule to degrade multiple copies of the target protein—a key advantage over conventional inhibitors that require sustained target occupancy [1] [7].
The therapeutic implications are profound: PROTACs overcome intrinsic limitations of small-molecule inhibitors, including
Table 1: Key Therapeutic Advantages of PROTACs Over Traditional Inhibitors
Challenge with Inhibitors | PROTAC Solution | Validated Example |
---|---|---|
Target overexpression | Catalytic degradation | AR degradation in castration-resistant prostate cancer [1] |
Compensatory feedback loops | Sustrated signaling suppression | EGFR degradation prevents kinome rewiring [8] |
Mutation-driven resistance | Degradation of mutant isoforms | BTK-C481S mutant degradation [7] |
Non-catalytic protein functions | Complete protein elimination | FAK scaffolding function ablation [8] |
The linker in PROTACs is not merely a passive tether but a critical determinant of degradation efficiency. Its physicochemical properties govern ternary complex formation by influencing:
PEG-based linkers dominate PROTAC design (54% of reported molecules) due to their modular synthesis and tunable properties. Systematic variation in polyethylene glycol (PEG) chain length allows precise optimization of degradation efficacy. For example, in BET-targeting PROTACs, elongation from PEG2 to PEG4 linkers increased BRD4 degradation efficiency by >50% due to improved ternary complex geometry [6]. The benzyl-terminated PEG8 linker in Benzyl-PEG8-Ots exemplifies this design strategy, providing eight ethylene oxide units that confer hydrophilicity while the aromatic benzyl group offers synthetic handles for conjugation.
Table 2: Impact of Linker Length on PROTAC Efficacy
PROTAC Target | E3 Ligase | Optimal PEG Length | Degradation Efficiency (Dmax) | Reference |
---|---|---|---|---|
BRD4 | VHL | PEG4 | >90% | [6] |
ERRα | VHL | PEG8 | >80% | [1] |
BTK | CRBN | PEG2 | >95% | [9] |
TRIM24 | VHL | PEG6 | >85% | [1] |
Polyethylene glycol (PEG) conjugation has evolved from a bioconjugation technique to a cornerstone of PROTAC design. The historical trajectory reveals:
Benzyl-PEG8-Ots (C~30~H~46~O~11~S, MW 614.74 Da, CAS 1144113-17-6) exemplifies modern PEG linker technology [4] [10]. Its benzyl group provides a hydrophobic anchor for E3 ligase ligands (e.g., VHL or CRBN recruiters), while the octaethylene glycol chain ensures aqueous solubility. The tosylate (Ots) leaving group enables nucleophilic displacement reactions during PROTAC synthesis, facilitating efficient coupling to target protein ligands. This balanced design has been utilized in PROTACs targeting membrane receptors and nuclear proteins, where extended PEG chains accommodate the spatial separation between extracellular and intracellular domains [6] [10].
Table 3: Evolution of PEG Applications in Pharmaceuticals
Era | Primary Application | Key Innovation | Representative Agent |
---|---|---|---|
1980s-1990s | Protein half-life extension | Linear PEG conjugation | PEG-adenosine deaminase |
2000-2010 | Drug delivery enhancement | Branched PEGs | PEGylated liposomes |
2010-2015 | Antibody-drug conjugates | Heterofunctional PEGs | PEG-based ADC linkers |
2015-present | PROTAC optimization | Length-tunable PEG spacers | Benzyl-PEG8-Ots |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7